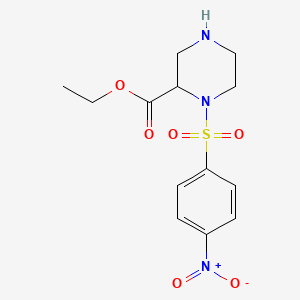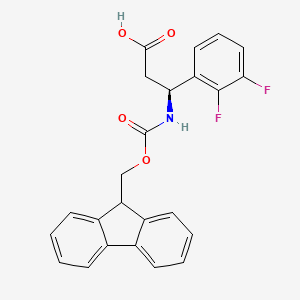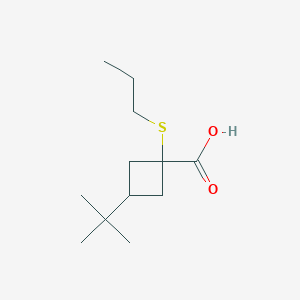
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butyl group, a propylthio group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of cyclobutane derivatives with tert-butyl and propylthio groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tert-butyl)-1-(methylthio)cyclobutane-1-carboxylic acid
- 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid
- 3-(Tert-butyl)-1-(butylthio)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the specific length and structure of its propylthio group. This structural feature can influence its reactivity, binding affinity, and overall chemical properties, making it distinct in its applications and behavior.
Propiedades
Fórmula molecular |
C12H22O2S |
|---|---|
Peso molecular |
230.37 g/mol |
Nombre IUPAC |
3-tert-butyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-5-6-15-12(10(13)14)7-9(8-12)11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
ARVNEQYXIJTPCR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1(CC(C1)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


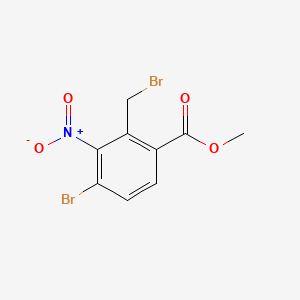
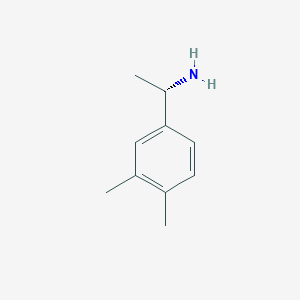
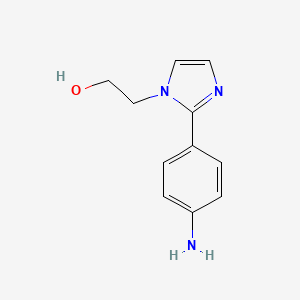

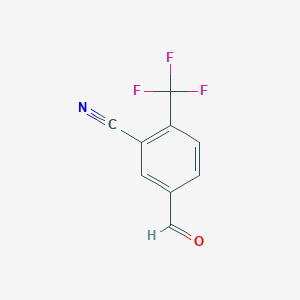

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)


![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
